Ethyl 3-oxo-2-(3-pyridylmethyl)butanoate
Overview
Description
Ethyl 3-oxo-2-(3-pyridylmethyl)butanoate is an organic compound that belongs to the class of beta-keto esters It is characterized by the presence of a pyridine ring attached to the acetoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-2-(3-pyridylmethyl)butanoate can be synthesized through several methods. One common approach involves the Claisen condensation of ethyl acetoacetate with 3-pyridylmethyl chloride in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of ethyl alpha-(3-pyridylmethyl)acetoacetate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2-(3-pyridylmethyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridyl ketones, while reduction can produce pyridyl alcohols.
Scientific Research Applications
Ethyl 3-oxo-2-(3-pyridylmethyl)butanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl alpha-(3-pyridylmethyl)acetoacetate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is influenced by the presence of the pyridine ring, which can participate in coordination with metal ions or other reactive species.
Comparison with Similar Compounds
Ethyl 3-oxo-2-(3-pyridylmethyl)butanoate can be compared with other beta-keto esters such as ethyl acetoacetate and methyl acetoacetate. While these compounds share similar reactivity patterns, the presence of the pyridine ring in ethyl alpha-(3-pyridylmethyl)acetoacetate imparts unique properties, such as enhanced coordination ability and potential biological activity .
List of Similar Compounds
- Ethyl acetoacetate
- Methyl acetoacetate
- Diethyl malonate
- Ethyl benzoylacetate
These compounds are commonly used in organic synthesis and share some reactivity characteristics with ethyl alpha-(3-pyridylmethyl)acetoacetate.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 3-oxo-2-(pyridin-3-ylmethyl)butanoate |
InChI |
InChI=1S/C12H15NO3/c1-3-16-12(15)11(9(2)14)7-10-5-4-6-13-8-10/h4-6,8,11H,3,7H2,1-2H3 |
InChI Key |
QHXZPYHSQPRBEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CN=CC=C1)C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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